3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid
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Overview
Description
3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a quinoline ring system substituted with a methyl group and a propanoic acid moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline core, followed by further functionalization to introduce the propanoic acid group. For instance, the reaction of 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid under sublimation conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize cost-effective starting materials and implement green chemistry principles to minimize environmental impact. The use of aqueous sodium hydroxide and concentrated sulfuric acid in heterocyclization reactions has been reported to be economically efficient and yield high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the quinoline ring or the propanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds .
Scientific Research Applications
3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar quinoline core but differs in the functional groups attached to the ring.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These derivatives have carboxamide groups instead of the propanoic acid moiety.
Uniqueness
3-(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(7-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-2-3-9-7-10(4-5-12(15)16)13(17)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTGORMPTISHFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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